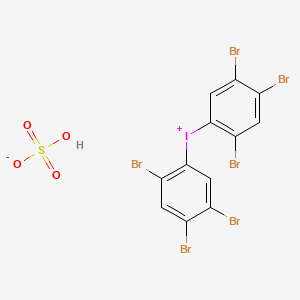
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is a chemical compound with the molecular formula C12H4Br6I·HO4S⁻. It is known for its use as an intermediate in the synthesis of various polybrominated diphenyl ethers, which are commonly used as flame retardants.
Méthodes De Préparation
The synthesis of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate typically involves the reaction of 2,4,5-tribromophenyl iodide with a suitable oxidizing agent in the presence of sulfuric acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of polybrominated diphenyl ethers, which are important flame retardants.
Biology: It is studied for its potential effects on biological systems, particularly its hepatotoxicity.
Medicine: Research is ongoing to understand its potential impacts on human health, especially during pregnancy.
Industry: It is used in the production of flame retardants for various materials.
Mécanisme D'action
The mechanism of action of Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate involves its interaction with molecular targets in biological systems. It can disrupt cellular processes by interacting with enzymes and other proteins, leading to hepatotoxic effects. The pathways involved in its action are still under investigation, but it is known to affect liver function and potentially other organs .
Comparaison Avec Des Composés Similaires
Bis(2,4,5-tribromophenyl)iodonium Hydrogen Sulfate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Another polybrominated diphenyl ether used as a flame retardant.
2,4,5-Tribromophenyl iodide: A precursor in the synthesis of this compound.
Other iodonium salts: Compounds with similar iodonium groups but different substituents.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C12H5Br6IO4S |
|---|---|
Poids moléculaire |
851.6 g/mol |
Nom IUPAC |
bis(2,4,5-tribromophenyl)iodanium;hydrogen sulfate |
InChI |
InChI=1S/C12H4Br6I.H2O4S/c13-5-1-9(17)11(3-7(5)15)19-12-4-8(16)6(14)2-10(12)18;1-5(2,3)4/h1-4H;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
TYDYINVYCAVHAD-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1Br)[I+]C2=C(C=C(C(=C2)Br)Br)Br)Br)Br.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


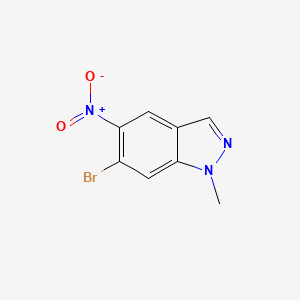
![2-[(2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B13849066.png)
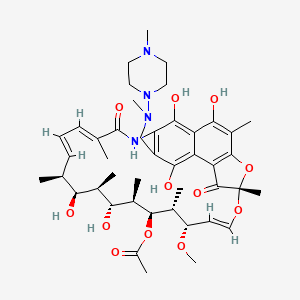

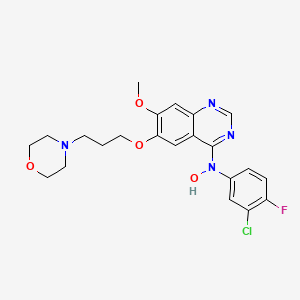
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
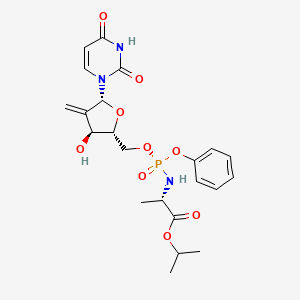
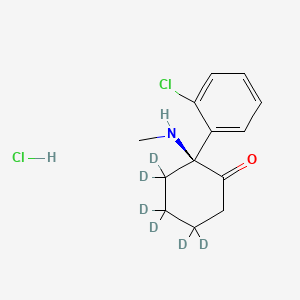
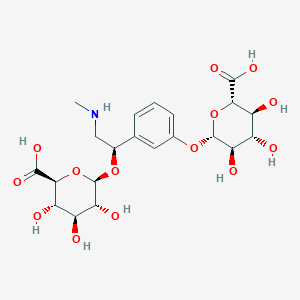
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
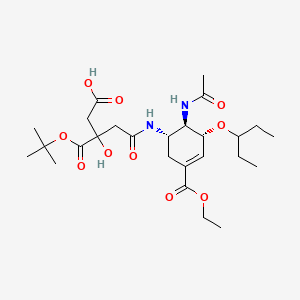
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)

